molecular formula C12H12BrN3O4 B1344067 1-Boc-3-bromo-5-nitro-1H-indazole CAS No. 473416-22-7

1-Boc-3-bromo-5-nitro-1H-indazole

Cat. No.: B1344067
CAS No.: 473416-22-7
M. Wt: 342.15 g/mol
InChI Key: BWYOEKHPBGLTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-bromo-5-nitro-1H-indazole is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The compound is notable for its bromine and nitro substituents, as well as the tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-bromo-5-nitro-1H-indazole typically involves multiple steps:

    Nitration: The starting material, 1H-indazole, undergoes nitration to introduce the nitro group at the 5-position.

    Bromination: The nitrated indazole is then subjected to bromination to introduce the bromine atom at the 3-position.

    Protection: Finally, the nitrogen atom of the indazole ring is protected with a tert-butoxycarbonyl (Boc) group using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-bromo-5-nitro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using Pd/C and H2 or chemical reduction using iron powder (Fe) and hydrochloric acid (HCl).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products:

    Substitution Products: Various substituted indazoles depending on the nucleophile used.

    Reduction Products: 1-Boc-3-bromo-5-amino-1H-indazole.

    Deprotection Products: 3-bromo-5-nitro-1H-indazole.

Scientific Research Applications

1-Boc-3-bromo-5-nitro-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use it to study the biological activity of indazole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-Boc-3-bromo-5-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The nitro and bromine substituents, along with the indazole core, contribute to its binding affinity and specificity. The Boc group serves as a protecting group during synthesis and is typically removed before biological evaluation.

Comparison with Similar Compounds

    1-Boc-3-bromo-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical transformations.

    3-bromo-5-nitro-1H-indazole: Lacks the Boc protecting group, which may affect its solubility and stability during synthesis.

    1-Boc-5-nitro-1H-indazole: Lacks the bromine atom, which may alter its reactivity and biological activity.

Uniqueness: 1-Boc-3-bromo-5-nitro-1H-indazole is unique due to the presence of both bromine and nitro substituents, which provide versatile reactivity for further functionalization. The Boc protecting group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 3-bromo-5-nitroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYOEKHPBGLTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 24.0 g of 3-bromo-5-nitro-1H-indazole and 12.2 g of 4-(dimethylamino)pyridine in 50 ml tetrahydrofuran was added dropwise 23 ml of di-tert-butyl carbonate at room temperature. After stirring at room temperature for 30 minutes, the mixture was added with water, acidified by adding diluted hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was purified and separated by silica gel column chromatography (ethyl acetate:hexane=1:10), to give 20.5 g of the title compound as colorless needles.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.